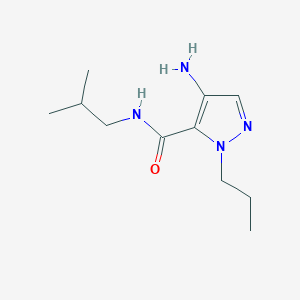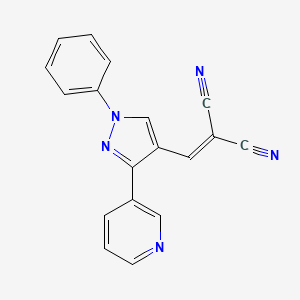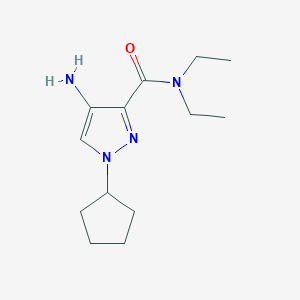
4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Similarly, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . These methods highlight the diverse synthetic routes that can be employed to create benzamide derivatives with potential for biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with those calculated using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the properties and potential reactivity of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The study of new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated the versatility of these compounds in forming different structures with significant antiavian influenza virus activity . The ability to undergo reactions such as alkylation and condensation highlights the reactivity of benzamide derivatives and their utility in creating pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their electronic and thermodynamic properties, can be predicted using theoretical calculations. For instance, the electronic properties, including HOMO and LUMO energies, and the thermodynamic properties of a novel benzamide derivative were calculated using DFT . Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated to estimate the chemical reactivity of the molecule . These properties are important for understanding how these compounds interact with biological targets and their stability under physiological conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activities
A study described the synthesis of novel benzamide-based 5-aminopyrazoles, which showed remarkable antiavian influenza virus activity. These compounds, including similar derivatives to 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, were synthesized through a series of reactions starting with benzoyl isothiocyanate. Among the synthesized compounds, several showed significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Antimicrobial Activities
Another research avenue involves the synthesis and testing of new 1,2,4-triazole derivatives for antimicrobial activities. Similar to the structure of this compound, these compounds were evaluated for their effectiveness against various microorganisms, with some showing good or moderate activities. This suggests a potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Studies and Antibacterial Activity
Structural studies on derivatives similar to this compound revealed modest antibacterial activity against various bacterial strains. These studies provide insights into the structural requirements for antibacterial efficacy and highlight the potential of benzamide derivatives in antibacterial drug discovery (Cunha et al., 2005).
Neuroleptic Activity
Research into benzamide derivatives has also explored their potential as neuroleptics. Studies on compounds structurally related to this compound demonstrated inhibitory effects on apomorphine-induced stereotypic behavior in rats, suggesting a potential application in the treatment of psychosis (Iwanami Sumio et al., 1981).
Alzheimer's Disease Research
In the field of Alzheimer's disease research, compounds structurally similar to this compound, acting as selective serotonin 1A (5-HT(1A)) receptor agonists, were utilized in conjunction with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients. This research underscores the potential use of benzamide derivatives in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Zukünftige Richtungen
While specific future directions for this compound were not found, related compounds have shown promise in various areas of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential future directions in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thereby regulating cell growth and proliferation.
Mode of Action
Tyrosine kinase inhibitors typically work by binding to the kinase domain of the protein, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
By inhibiting tyrosine kinase activity, these compounds can disrupt the signaling pathways that drive cell division and growth .
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) , which may influence their bioavailability and pharmacokinetic properties.
Result of Action
By inhibiting tyrosine kinase activity, this compound could potentially disrupt cell growth and proliferation, thereby exerting anti-cancer effects .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-18-11-5-15(6-12-18)20(25)22-17-9-7-16(8-10-17)21-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMWRBXGQNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)
![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)
![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)



![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)
